2-(2-Nitro-1-propenyl)naphthalene
Description
Significance of Nitroalkene Functionalities in Chemical Synthesis
Nitroalkenes, or nitro olefins, are organic compounds containing a nitro group attached to a carbon-carbon double bond. This functional group is a potent electron-withdrawing group, which polarizes the double bond and renders it highly susceptible to a variety of chemical transformations. The electrophilic nature of the β-carbon makes nitroalkenes excellent Michael acceptors, readily reacting with a wide range of nucleophiles. lookchem.com This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules.
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into numerous other functionalities, including amines, ketones, and oximes, through well-established chemical reactions. a2bchem.com This synthetic flexibility allows for the strategic introduction of nitrogen-containing moieties into organic frameworks. Nitroalkenes also participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, expanding their utility in the construction of cyclic and heterocyclic systems. lookchem.comspectrabase.com
Overview of Naphthalene (B1677914) as a Core Structure in Organic Compounds
Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. buchler-gmbh.com This extended π-electron system imparts unique photophysical and electronic properties to naphthalene-containing molecules. The naphthalene core is a prevalent structural motif in many natural products, pharmaceuticals, and materials science applications. unimi.itnumberanalytics.com
From a synthetic standpoint, the naphthalene ring system can be functionalized at various positions, allowing for the creation of a diverse range of derivatives. The reactivity of naphthalene towards electrophilic substitution is generally higher than that of benzene, and the regioselectivity of these reactions can often be controlled by reaction conditions. buchler-gmbh.com The rigid and planar structure of the naphthalene core also provides a well-defined scaffold for the construction of complex three-dimensional molecules.
Contextualization of 2-(2-Nitro-1-propenyl)naphthalene within Advanced Organic Synthesis
The compound this compound, with the chemical formula C₁₃H₁₁NO₂, represents a confluence of the reactive properties of both the nitroalkene and the naphthalene moieties. cymitquimica.com Its structure features a naphthalene ring substituted at the 2-position with a 2-nitro-1-propenyl group. This specific arrangement suggests its potential as a valuable intermediate in advanced organic synthesis.
The synthesis of this compound is typically achieved through a Henry reaction, also known as a nitroaldol reaction, between 2-naphthaldehyde (B31174) and nitroethane. lookchem.comorganic-chemistry.org This condensation reaction is a classic and efficient method for the formation of β-nitro alcohols, which can then be dehydrated to yield the corresponding nitroalkene. The reaction is often catalyzed by a base. organic-chemistry.org
The presence of the naphthalene ring can influence the reactivity of the nitroalkene group, and conversely, the nitroalkene substituent can affect the properties of the naphthalene core. This interplay of functionalities makes this compound a subject of interest for the synthesis of novel compounds with potential applications in materials science, such as in organic light-emitting diodes (OLEDs), and as a precursor for various other naphthalene derivatives. lookchem.com
Interactive Data Tables
Below are interactive tables summarizing key data for the compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 59832-12-1 | cymitquimica.com |
| Molecular Formula | C₁₃H₁₁NO₂ | cymitquimica.com |
| Molecular Weight | 213.23 g/mol | cymitquimica.com |
| Physical Appearance | Solid | cymitquimica.com |
| Purity | Typically ≥95% | cymitquimica.com |
Table 2: Spectroscopic Data for (E)-2-(1-nitroprop-1-en-2-yl)naphthalene (Isomer)
| Spectroscopic Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H), 7.90 - 7.87 (m, 3H), 7.57 - 7.50 (m, 3H), 7.45 (s, 1H), 2.75 (s, 3H) | rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.9, 136.6, 135.4, 134.0, 133.2, 128.9, 128.6, 127.8, 127.7, 127.5, 127.0, 123.7, 18.6 | rsc.org |
| HRESI-MS (m/z) | Calculated for C₁₃H₁₁NO₂Na [M+Na]⁺: 236.0687, Found: 236.0691 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-2-nitroprop-1-enyl]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZVIBZSHDZFPP-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 2 Nitro 1 Propenyl Naphthalene
Reactivity of the Nitroalkene Moiety
The nitroalkene group is characterized by an electron-deficient double bond, a consequence of the strong electron-withdrawing nature of the nitro group. This electronic feature is the primary driver of its reactivity, making it susceptible to a variety of chemical transformations.
Nucleophilic Addition Reactions to the Activated Double Bond (e.g., Michael Additions)
The carbon-carbon double bond in 2-(2-nitro-1-propenyl)naphthalene is activated towards nucleophilic attack due to the electron-withdrawing nitro group. This makes it an excellent Michael acceptor. wikipedia.orgresearchgate.net In a Michael reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system, leading to a 1,4-addition product. wikipedia.orgnrochemistry.com
The general mechanism involves the deprotonation of a Michael donor to form a nucleophilic carbanion, which then attacks the electrophilic β-carbon of the nitroalkene. wikipedia.org Subsequent protonation of the resulting enolate intermediate yields the final Michael adduct. wikipedia.orgnrochemistry.com A variety of nucleophiles can be employed in this reaction, including enolates, amines, and thiols. wikipedia.orgnrochemistry.com The reaction is highly versatile for the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, the reaction of a nitroalkene with a thiol, in a process known as thio-Michael addition, proceeds readily. nrochemistry.com Similarly, aza-Michael additions involve the addition of amine nucleophiles. nrochemistry.com
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Enolate | α,β-unsaturated carbonyl | 1,5-dicarbonyl compound |
| Amine | α,β-unsaturated nitroalkene | β-amino nitroalkane |
| Thiol | α,β-unsaturated nitroalkene | β-thio nitroalkane |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions with Nitrile Oxides)
The activated double bond of the nitroalkene moiety also participates in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems.
Diels-Alder Reactions: Nitroalkenes can function as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition process that forms a six-membered ring. nih.govrsc.orgmdpi.com The electron-withdrawing nitro group enhances the dienophilic character of the double bond, facilitating its reaction with a conjugated diene. rsc.org The regioselectivity of the Diels-Alder reaction involving nitroalkenes can be controlled, and the resulting nitro-substituted cyclohexene (B86901) derivatives can be further transformed. rsc.org Both intermolecular and intramolecular Diels-Alder reactions of nitroalkenes have been studied, providing routes to complex polycyclic systems. nih.govthieme-connect.com Lewis acid or Brønsted acid catalysis can be employed to accelerate these reactions and control their stereoselectivity. thieme-connect.comacs.org
1,3-Dipolar Cycloadditions: Nitroalkenes are also effective dipolarophiles in 1,3-dipolar cycloadditions. A notable example is the reaction with nitrile oxides to form five-membered heterocyclic rings called isoxazolines. mdpi.comresearchgate.netnih.gov This reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a concerted process involving the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile. organic-chemistry.org The regioselectivity of the cycloaddition is governed by both steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. mdpi.com
| Cycloaddition Type | Reactants | Product |
| Diels-Alder | Diene + Nitroalkene (Dienophile) | Nitro-substituted cyclohexene |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (1,3-dipole) + Nitroalkene (Dipolarophile) | Isoxazoline (B3343090) derivative |
Reductive Transformations of the Nitro Group to Amine Functionalities
The nitro group of this compound can be reduced to a primary amine, a synthetically valuable transformation. A variety of reducing agents and methods can be employed for this purpose. ursinus.eduwikipedia.orgunacademy.com
Common methods for the reduction of nitroalkenes to primary amines include:
Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is an effective method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com
Metal Hydride Reduction: Reagents such as lithium aluminum hydride (LiAlH4) can reduce nitroalkenes to amines. wikipedia.orgcommonorganicchemistry.com
Metal-based Reductions: Systems like iron in acidic media, tin(II) chloride, or zinc dust are also commonly used. commonorganicchemistry.comresearchgate.netgoogle.com
Transfer Hydrogenation: This approach uses a hydrogen donor, such as formic acid or its derivatives, in the presence of a metal catalyst. ursinus.eduursinus.edu
The choice of reducing agent can be critical to avoid side reactions and to ensure compatibility with other functional groups present in the molecule. unacademy.com For example, catalytic transfer hydrogenation offers a milder alternative to traditional methods that require harsh conditions. ursinus.edu
| Reducing Agent/Method | Conditions | Product |
| H₂/Pd/C | Catalytic hydrogenation | Saturated amine |
| LiAlH₄ | Ethereal solvent | Saturated amine |
| Fe/HCl | Acidic media | Saturated amine |
| SnCl₂/HCl | Acidic media | Saturated amine |
| Formic Acid/Catalyst | Transfer hydrogenation | Saturated amine |
Reactivity Studies of α,β-Disubstituted Nitroalkenes
This compound is an α,β-disubstituted nitroalkene. The presence of substituents on both the α and β carbons of the nitroalkene can influence its reactivity. For instance, in enantioselective hydrogenation reactions, the substitution pattern affects the choice of catalyst and reaction conditions to achieve high yields and enantioselectivity. rsc.orgthieme-connect.com The development of methods for the stereoselective reduction of α,β-disubstituted nitroalkenes is an active area of research, as the resulting chiral nitroalkanes are valuable precursors for other chiral molecules. rsc.org Furthermore, iridium-catalyzed reductions have been developed for the chemoselective conversion of α,β-disubstituted nitroalkenes to ketones under acidic conditions. mdpi.com
Reactions Involving the Naphthalene (B1677914) Ring System
The naphthalene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution reactions. However, the reactivity of the ring is influenced by the deactivating nature of the nitro-vinyl substituent.
Electrophilic Aromatic Substitution on Nitro-Substituted Naphthalenes
Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609). spcmc.ac.inlibretexts.org Substitution typically occurs preferentially at the α-position (C1 or C4) due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.orgwordpress.comyoutube.com
However, the presence of the electron-withdrawing 2-nitro-1-propenyl group deactivates the naphthalene ring towards electrophilic attack. The nitro group itself is a strong deactivating group, making the ring to which it is attached resistant to oxidation and other electrophilic reactions. vpscience.org Therefore, electrophilic substitution on this compound would require harsher conditions compared to unsubstituted naphthalene. docbrown.info The directing effect of the substituent would also need to be considered. While the naphthalene system itself favors α-substitution, the position of the existing substituent will influence the regiochemical outcome of further substitutions.
| Reaction | Reagents | Typical Product for Naphthalene |
| Nitration | HNO₃/H₂SO₄ | 1-Nitronaphthalene (B515781) |
| Halogenation | Br₂/CCl₄ | 1-Bromonaphthalene |
| Sulfonation | H₂SO₄ | Naphthalene-1-sulfonic acid (kinetically controlled) or Naphthalene-2-sulfonic acid (thermodynamically controlled) |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 1-Acetylnaphthalene or 2-Acetylnaphthalene (solvent dependent) |
Reduction Reactions of the Naphthalene Nucleus
The aromatic core of this compound can undergo reduction under specific conditions, leading to partially or fully saturated ring systems. The reactivity of naphthalene and its derivatives in such reactions is well-documented, with the primary methods being catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.
Catalytic Hydrogenation: Catalytic hydrogenation of the naphthalene ring system typically proceeds in a stepwise manner. Under milder conditions, one of the two rings is preferentially reduced. For substituted naphthalenes, hydrogenation generally occurs on the unsubstituted ring. sciencemadness.orgmsu.edu For this compound, catalytic hydrogenation over catalysts like palladium-on-carbon (Pd-C) or nickel would be expected to first reduce the unsubstituted ring to yield 2-(2-Nitro-1-propenyl)-1,2,3,4-tetrahydronaphthalene (a tetralin derivative). msu.edu More forcing conditions, involving higher pressures and temperatures, can lead to the complete saturation of both rings, resulting in the corresponding decahydronaphthalene (B1670005) (decalin) derivative. msu.eduacs.org The hydrogenation of naphthalene to tetralin and then to decalin is a sequential process. google.comresearchgate.net It is important to note that many hydrogenation catalysts, particularly Pd/C, would also readily reduce the nitro group and the propenyl double bond, making selective ring reduction challenging without prior modification of the side chain. commonorganicchemistry.com
Birch Reduction: The Birch reduction offers a method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comorganicchemistrytutor.com The regioselectivity of this reaction is governed by the electronic nature of the substituents on the ring. organicchemistrytutor.comadichemistry.com The 2-(2-nitro-1-propenyl) group is strongly electron-withdrawing due to the nitro moiety. For aromatic rings with electron-withdrawing groups, the reduction occurs at the substituted ring, with protonation happening at the ipso- and para-positions relative to the substituent. organicchemistrytutor.comadichemistry.com This leads to a product where the substituent is attached to a saturated carbon. byjus.com Therefore, the Birch reduction of this compound is predicted to reduce the substituted ring, yielding a 1,4-dihydro-naphthalene derivative where the nitropropenyl group is on a saturated carbon center. organicchemistrytutor.comadichemistry.com
Derivatization Strategies of this compound
The functional groups of this compound provide multiple handles for derivatization, allowing for targeted modifications at the nitro group, the propenyl side chain, or the naphthalene ring itself.
Transformations at the Nitro Group (e.g., to hydroxylamine (B1172632), amine derivatives)
The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing moieties, most commonly the corresponding amine. This transformation is fundamental in organic synthesis as it converts a strongly electron-deactivating group into a strongly electron-activating one. msu.edumasterorganicchemistry.com
The reduction of aromatic nitro compounds can proceed stepwise, often through nitroso and hydroxylamine intermediates, before reaching the final amine product. wikipedia.org A variety of reducing agents can be employed, with the choice of reagent being crucial for achieving selectivity, especially in the presence of other reducible functionalities like the alkene in the propenyl side chain.
Reduction to Amines: Catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) is a highly effective method for reducing nitro groups to amines. commonorganicchemistry.commasterorganicchemistry.com However, these conditions will likely also reduce the C=C double bond of the propenyl chain. For selective reduction of the nitro group, other reagents are preferred. Metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media (like HCl) are classic and reliable choices for chemoselectively reducing a nitro group without affecting a double bond. commonorganicchemistry.commasterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. commonorganicchemistry.comwikipedia.org The resulting product would be 2-(2-Amino-1-propenyl)naphthalene.
Reduction to Hydroxylamines: The reduction can be stopped at the intermediate hydroxylamine stage using specific reagents and conditions. wikipedia.org For example, the controlled reduction of nitroarenes with reagents like zinc dust in aqueous ammonium (B1175870) chloride or with rhodium on carbon and hydrazine (B178648) at low temperatures can yield aryl hydroxylamines. wikipedia.org Applying these conditions to this compound would be expected to produce 2-(2-Hydroxylamino-1-propenyl)naphthalene.
It is noteworthy that strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to amines, as they tend to produce azo compounds as the major product. commonorganicchemistry.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) on its own is typically unreactive towards nitro groups, but its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride, enabling the reduction to amines. asianpubs.orgjsynthchem.com
| Starting Material | Reagent(s) | Major Product | Product Class |
| This compound | Fe, HCl | 2-(2-Amino-1-propenyl)naphthalene | Amine |
| This compound | SnCl₂, HCl | 2-(2-Amino-1-propenyl)naphthalene | Amine |
| This compound | Zn, NH₄Cl | 2-(2-Hydroxylamino-1-propenyl)naphthalene | Hydroxylamine |
| This compound | H₂, Pd/C | 2-(2-Aminopropyl)naphthalene | Saturated Amine |
Modifications of the Propenyl Side Chain (e.g., hydrogenation, halogenation)
The conjugated nitroalkene system of the propenyl side chain is highly susceptible to addition reactions.
Hydrogenation: The carbon-carbon double bond can be selectively reduced without affecting the nitro group or the aromatic ring. A notable example is the biocatalytic reduction using Escherichia coli whole cells, which transforms this compound into 2-(2-nitropropyl)naphthalene. This reaction demonstrates the chemoselective reduction of the activated C=C bond.
Halogenation and Aminohalogenation: The electron-deficient double bond is susceptible to nucleophilic conjugate addition. acs.org Halogenation can be achieved through various methods. For instance, aminobromination of β-nitrostyrene derivatives, which are structurally analogous to the target compound, has been successfully performed using N-bromoacetamide (NBA) or N-bromosuccinimide (NBS) in the presence of a base catalyst like K₃PO₄. acs.orgacs.org This reaction proceeds via a nucleophilic conjugate addition mechanism and results in the formation of vicinal bromoamine derivatives with high regioselectivity. nih.govepa.gov Applying this to this compound would add a bromine atom and an acetamido group across the double bond.
| Reaction Type | Reagent(s) | Product Description |
| Hydrogenation | E. coli biocatalyst | Selective reduction of the C=C bond to give 2-(2-nitropropyl)naphthalene. |
| Aminobromination | N-Bromoacetamide (NBA), K₃PO₄ | Regiospecific addition of a bromine atom and an acetamido group across the C=C bond. acs.orgacs.org |
Naphthalene Ring Functionalization Directed by Existing Substituents
Further functionalization of the naphthalene nucleus via electrophilic aromatic substitution (EAS) is strongly influenced by the directing effects of the existing 2-(2-nitro-1-propenyl) substituent. Naphthalene itself is more reactive than benzene, and substitution kinetically favors the C1 (alpha) position due to the formation of a more stable carbocation intermediate. msu.edu
The 2-(2-nitro-1-propenyl) group as a whole acts as a strong deactivating, electron-withdrawing group (-I, -M effects), primarily due to the nitro function. Deactivating groups make electrophilic aromatic substitution significantly more difficult and generally direct incoming electrophiles to the other, unsubstituted ring. msu.edu
For a 2-substituted naphthalene with a deactivating group, electrophilic attack is predicted to occur on the unsubstituted ring, primarily at the C5 and C8 positions. Some substitution might also occur at the C1 position of the substituted ring, which is an alpha position activated by the naphthalene system but deactivated by the substituent. Therefore, reactions like nitration or halogenation on the ring of this compound would require harsh conditions, and would be expected to yield a mixture of isomers, with the 5- and 8-substituted products likely predominating.
| Reagent | Predicted Major Products | Rationale |
| HNO₃ / H₂SO₄ (Nitration) | 5-Nitro-2-(2-nitro-1-propenyl)naphthalene and 8-Nitro-2-(2-nitro-1-propenyl)naphthalene | The existing substituent is strongly deactivating, directing the incoming electrophile to the unsubstituted ring at the available alpha (8) and peri (5) positions. |
| Br₂ / FeBr₃ (Bromination) | 5-Bromo-2-(2-nitro-1-propenyl)naphthalene and 8-Bromo-2-(2-nitro-1-propenyl)naphthalene | Similar to nitration, the deactivating group directs electrophilic halogenation to the 5- and 8-positions of the other ring. |
Mechanistic Investigations of Reactions Involving 2 2 Nitro 1 Propenyl Naphthalene
Elucidation of Reaction Mechanisms in Synthetic Pathways
The construction of 2-(2-nitro-1-propenyl)naphthalene relies on fundamental organic reactions, each with a well-studied, yet complex, mechanistic framework. The primary methods involve forming the carbon-carbon double bond via condensation reactions or olefin metathesis, while the naphthalene (B1677914) core itself is often constructed through annulation strategies.
Mechanistic Details of Nitroaldol and Knoevenagel Condensation Variations
The most common route to synthesize α,β-unsaturated nitro compounds like this compound is through condensation reactions such as the Nitroaldol (Henry) reaction or the Knoevenagel condensation. scispace.comwikipedia.orgslideshare.net These reactions involve the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgslideshare.net
Nitroaldol (Henry) Reaction: This reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. researchgate.net In the synthesis of this compound, 2-naphthaldehyde (B31174) reacts with a nitroalkane like nitroethane.
The mechanism proceeds through the following key steps:
Deprotonation: A base removes an acidic α-proton from the nitroalkane (e.g., nitroethane) to form a nucleophilic nitronate anion. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of these protons, allowing for deprotonation even with a mild base. wikipedia.orgnih.gov
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. This step is analogous to the aldol (B89426) reaction and forms a β-nitro alkoxide intermediate.
Protonation and Dehydration: The alkoxide is protonated, often by the conjugate acid of the base used, to yield a β-nitro alcohol. This intermediate can often be isolated, but under the reaction conditions, it typically undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated nitroalkene, this compound. scispace.com The elimination is facilitated by the acidity of the remaining α-proton and the stability of the resulting conjugated system.
Knoevenagel Condensation: This reaction is a modification of the aldol condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as a malonic ester or, in this context, a nitroalkane, in the presence of a weak base catalyst like piperidine (B6355638). wikipedia.orgslideshare.net The mechanism is very similar to the Henry reaction, involving the formation of a carbanion from the active methylene compound, nucleophilic addition to the carbonyl group, and subsequent dehydration to yield the conjugated product. organic-chemistry.org The Doebner modification uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation if a carboxylic acid group is present on the nucleophile. wikipedia.orgorganic-chemistry.org
| Catalyst Type | Role in Condensation | Typical Examples |
| Weak Amine Bases | Act as catalysts to deprotonate the active methylene/nitroalkane component without causing self-condensation of the aldehyde. wikipedia.org | Piperidine, Pyridine |
| Strong Bases | Used to generate the nitronate salt for subsequent reaction. sciencemadness.org | Sodium Hydroxide (B78521) (NaOH), Potassium tert-butoxide |
| Lewis Acids | Can be used to activate the aldehyde carbonyl group towards nucleophilic attack. researchgate.net | Metal complexes (e.g., Ni(II)) |
Catalytic Mechanisms in Olefin Metathesis for Nitroalkene Formation
Olefin metathesis offers an alternative, powerful method for forming carbon-carbon double bonds. strath.ac.uksigmaaldrich.cn The synthesis of this compound could be envisioned via a cross-metathesis (CM) reaction between 2-vinylnaphthalene (B1218179) and a suitable nitroalkene partner, catalyzed by a transition metal complex, typically ruthenium-based. rsc.orgillinois.edu
The widely accepted Chauvin mechanism describes this catalytic cycle: nih.govresearchgate.net
Initiation: A phosphine (B1218219) ligand dissociates from the pre-catalyst (e.g., a Grubbs-type catalyst) to generate a highly reactive 14-electron metal-alkylidene intermediate. nih.govresearchgate.net
[2+2] Cycloaddition: The olefin substrate coordinates to the metal center and undergoes a [2+2] cycloaddition with the metal-alkylidene bond to form a four-membered ring intermediate called a metallacyclobutane. illinois.edunih.gov
[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This can either regenerate the starting materials or, more productively, cleave the ring in a different manner to release a new olefin product and a new metal-alkylidene species.
Propagation: This new metal-alkylidene reacts with the second olefin partner, repeating the cycloaddition/cycloreversion sequence to release the final cross-metathesis product and regenerate the active catalyst, which continues the cycle. illinois.edu
The reactivity in cross-metathesis is influenced by the electronic nature of the olefins. Electron-deficient olefins, such as nitroalkenes, can be challenging substrates. researchgate.net However, the development of more active second and third-generation catalysts has expanded the scope to include such functional groups. sigmaaldrich.cn
Pathways of Annulation Reactions Leading to Naphthalene Systems
The naphthalene core itself can be synthesized through various annulation reactions, which are ring-forming processes. These methods are crucial for creating substituted naphthalenes from simpler precursors.
Electrophilic Cyclization of Alkynes: One powerful method involves the electrophilic cyclization of arene-containing propargylic alcohols or related acetylenic compounds. nih.govnih.govacs.org For instance, a 1-aryl-alkyne can undergo a 6-endo-dig cyclization promoted by an electrophile (e.g., I₂, Br₂, ICl). nih.gov The mechanism involves the attack of the alkyne's π-system on the electrophile, followed by the intramolecular attack of the aromatic ring onto the resulting activated intermediate. Subsequent aromatization, often through dehydration or elimination, yields the substituted naphthalene ring system. nih.gov In the cyclization of a 2-naphthyl substituted alkynol, ring closure has been observed to occur selectively at the 1-position of the naphthalene ring. nih.gov
Transition Metal-Catalyzed Annulation: Rhodium-catalyzed reactions have emerged as effective methods for constructing naphthalene frameworks. acs.orgnih.gov For example, the oxidative coupling of arylboronic acids with two equivalents of an alkyne can produce highly substituted naphthalenes. acs.org Another approach involves the rhodium-catalyzed C-H activation and annulation of naphthalene-type aldehydes with internal alkynes. nih.gov A plausible mechanism for these transformations involves the initial C-H activation by the Rh(III) catalyst to form a rhodacycle intermediate, followed by alkyne insertion, migratory insertion to form a seven-membered ring, and finally reductive elimination to furnish the annulated product and regenerate the active Rh(I) species. rsc.org
Mechanistic Aspects of Compound Reactivity
The chemical behavior of this compound is dominated by the electronic properties of its constituent parts: the electron-rich naphthalene ring and the strongly electron-withdrawing nitro-substituted propenyl group.
Electron Transfer Mechanisms in Reactions of Nitro Aromatic Systems
Nitroaromatic compounds are well-known to participate in electron transfer reactions. nih.gov The reduction of the nitro group can proceed through mechanisms involving the transfer of one or two electrons.
Single-Electron Transfer (SET): Type II nitroreductases, for example, catalyze the reduction of nitro groups via a single-electron transfer, which produces an unstable nitro-anion free radical. rsc.org In non-enzymatic systems, photoinduced electron transfer is a key process. Upon excitation, nitronaphthalene derivatives can accept an electron from a donor molecule, quenching the excited triplet state and forming a nitronaphthalene radical anion. This radical anion is a key transient intermediate that can undergo further reactions. Studies on the photochemistry of nitronaphthalenes show that under anaerobic conditions, these radical species are formed, while the presence of molecular oxygen can scavenge the radicals. walshmedicalmedia.com
Two-Electron Transfer: Oxygen-insensitive (type I) nitroreductases operate via a two-electron transfer mechanism, reducing the nitroaromatic compound to a nitroso intermediate and then to a hydroxylamine (B1172632). rsc.org In some enzymatic reactions with nitroaromatic explosives like TNT, the mechanism is consistent with a direct nucleophilic attack by a hydride from a flavin cofactor (a two-electron process) onto the electron-deficient aromatic ring, forming a stable hydride-Meisenheimer complex. nih.gov
Role of the Nitro Group as an Electron-Withdrawing Group in Reaction Kinetics and Regioselectivity
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govpearson.com This profoundly impacts the reactivity and regioselectivity of this compound.
Effects on the Naphthalene Ring:
Reactivity: The nitro group deactivates the aromatic system towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation slower compared to unsubstituted naphthalene. copernicus.org This is because it withdraws electron density from the π-system, making it less nucleophilic.
Regioselectivity: In electrophilic substitution of naphthalene, attack at the α-position (C1) is generally kinetically favored over the β-position (C2) because the intermediate carbocation is better stabilized by resonance, maintaining one intact benzene (B151609) ring. almerja.comstackexchange.com However, the presence of a deactivating group like the nitro-propenyl substituent at the 2-position will influence the position of any further electrophilic attack. The strong deactivating effect would direct incoming electrophiles to the other ring, primarily at positions 5 and 8, which are α-positions that are electronically least affected by the substituent at C2.
Effects on the Propenyl Side Chain:
Acidity: The nitro group significantly increases the acidity of the α-hydrogen on a nitroalkane. nih.govresearchgate.net
Electrophilicity: In the conjugated system of this compound, the nitro group makes the double bond highly electron-deficient. This renders the β-carbon (the carbon atom of the double bond that is closer to the naphthalene ring) highly electrophilic and susceptible to nucleophilic attack in conjugate addition (Michael addition) reactions. researchgate.net The kinetics of such additions are greatly enhanced by the electron-withdrawing power of the nitro group, which stabilizes the negative charge in the resulting enolate intermediate.
| Feature | Mechanistic Consequence |
| Electron-Withdrawing Nitro Group | Deactivates the naphthalene ring towards electrophilic attack. copernicus.org |
| Electron-Withdrawing Nitro Group | Activates the propenyl group for nucleophilic conjugate addition. researchgate.net |
| Naphthalene Ring System | Favors electrophilic attack at α-positions (C1, C4, C5, C8) due to greater intermediate stability. stackexchange.com |
| Combined System | Regioselectivity of further substitution on the naphthalene ring is directed away from the substituted ring, favoring positions 5 and 8. |
Intermediate Formation and Stabilization in Addition Reactions (e.g., Nitronate Anions)
The reactivity of this compound in addition reactions is fundamentally governed by the formation and subsequent fate of key intermediates. Among the most significant of these are nitronate anions, which arise from the nucleophilic addition to the activated carbon-carbon double bond. The strong electron-withdrawing capacity of the nitro group renders the β-carbon of the propenyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The initial step in these addition reactions is the attack of a nucleophile on the β-carbon, leading to the formation of a new carbon-nucleophile bond. This process concurrently generates a nitronate anion, an intermediate where the negative charge is delocalized across the α-carbon and the two oxygen atoms of the nitro group. This resonance stabilization is a critical factor that facilitates the initial nucleophilic attack. The structure of the resulting nitronate anion can be depicted by the following resonance forms:
(A visual representation of the resonance structures of the nitronate anion derived from this compound would be depicted here, showing the delocalization of the negative charge between the α-carbon and the oxygen atoms of the nitro group.)
The stability of this nitronate intermediate is paramount and is influenced by several factors including the solvent, the nature of the nucleophile, and the presence of any counter-ions or catalysts. The bulky 2-naphthyl group, while potentially introducing some steric hindrance to the approaching nucleophile, can also play a role in the electronic stabilization of the intermediate.
The formation of the nitronate anion is a reversible step in many cases, and its subsequent reaction pathway dictates the final product. Common pathways include protonation by a suitable acid to yield the neutral nitroalkane adduct, or reaction with another electrophile in a tandem process. The stereochemical outcome of the addition is often controlled at this stage, with the approach of the nucleophile and the subsequent protonation or electrophilic capture being influenced by the steric environment around the newly formed stereocenters.
While specific kinetic data for this compound is not extensively documented, insights can be drawn from studies on analogous nitroalkenes. The principles governing the stability and reactivity of nitronate anions are well-established in organic chemistry. rsc.orgresearchgate.net For instance, the oxidation of nitronate anions can lead to the formation of α-nitroalkyl radicals, which can then undergo further reactions. rsc.org
The table below provides a conceptual overview of how different nucleophiles might be expected to react in addition reactions with a generic nitroalkene substrate, a principle that applies to this compound.
Interactive Data Table: Nucleophilic Addition to Nitroalkenes This conceptual table illustrates the expected products from the addition of various nucleophiles to a nitroalkene like this compound, followed by protonation of the intermediate nitronate anion.
| Nucleophile | Intermediate | Final Product (after protonation) |
|---|---|---|
| Grignard Reagent (R-MgBr) | Magnesium Nitronate | α-Alkyl-β-aryl Nitroalkane |
| Enolate | Lithium Nitronate | γ-Nitro Ketone/Ester |
| Amine (R₂NH) | Ammonium (B1175870) Nitronate | β-Amino Nitroalkane |
| Thiol (RSH) | Thiolate Nitronate | β-Thioether Nitroalkane |
The stabilization of the nitronate anion is not solely dependent on internal resonance. The solvent polarity and its ability to solvate the charged species play a significant role. Polar aprotic solvents are often employed to maintain the solubility of the reactants and intermediates without prematurely protonating the nitronate anion. Furthermore, the counter-ion associated with the nucleophile can influence the aggregation state and reactivity of the intermediate.
Computational and Theoretical Studies of 2 2 Nitro 1 Propenyl Naphthalene
Electronic Structure and Aromaticity Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. For 2-(2-nitro-1-propenyl)naphthalene, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), reveal key details about its molecular orbital landscape and charge distribution.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions. In this molecule, the HOMO is typically localized over the electron-rich naphthalene (B1677914) ring system, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the nitropropenyl side chain, specifically over the nitro group and the C=C double bond. This distribution highlights the electron-withdrawing nature of the nitroalkene substituent, which polarizes the molecule and makes the side chain susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant parameter, correlating with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Calculations have determined this gap, providing a quantitative measure of its electronic sensitivity.
Analysis of the Mulliken atomic charges further illustrates the electron distribution. The oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen atom and the carbon atoms of the propenyl chain bear a partial positive charge. This charge separation creates a molecular dipole moment, influencing the molecule's intermolecular interactions and solubility.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 4.0 eV |
| Dipole Moment | Measure of the net molecular polarity | ~ 5.0 - 5.5 Debye |
Note: Values are approximate and can vary based on the specific computational method and basis set used.
The aromaticity of the naphthalene core in this compound is a key determinant of its stability and chemical behavior. Computational methods allow for the quantification of aromaticity through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometry-based index, evaluating the deviation of bond lengths from an ideal aromatic system.
For substituted naphthalenes, the HOMA index can be calculated for each of the two rings. The presence of the electron-withdrawing nitropropenyl group can slightly perturb the geometry and electron delocalization of the substituted ring, potentially leading to a minor reduction in its HOMA value compared to the unsubstituted ring and to parent naphthalene. However, the naphthalene system as a whole retains a high degree of aromatic character.
Another set of widely used descriptors are the magnetic indices, such as Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space, typically at the center of the rings (NICS(0)) and 1 Å above the ring plane (NICS(1)). Large negative NICS values are indicative of strong diatropic ring currents, a hallmark of aromaticity. Calculations for the two rings of the naphthalene moiety in this compound would confirm their aromatic nature, with NICS(1) values being a particularly reliable indicator.
Spectroscopic Property Predictions and Correlations
Computational frequency calculations are invaluable for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. By performing a geometry optimization followed by a frequency calculation (typically at the same DFT level of theory), a set of theoretical vibrational frequencies and their corresponding intensities can be generated.
For this compound, key predicted vibrational modes include:
NO₂ Group Vibrations: Strong asymmetric and symmetric stretching modes are predicted, typically appearing in the regions of 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. These are often the most intense peaks in the IR spectrum.
C=C Alkene Stretch: A characteristic stretching vibration for the propenyl double bond is expected around 1620-1640 cm⁻¹.
Naphthalene C-H and C=C Vibrations: Aromatic C-H stretching modes are predicted above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.
C-N Stretch: The stretching of the carbon-nitrogen single bond is typically found in the 850-900 cm⁻¹ range.
Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental data and enabling confident peak assignments.
Table 2: Key Predicted Vibrational Frequencies (IR) for this compound
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring | 3050 - 3150 |
| Asymmetric NO₂ Stretch | Asymmetric stretching of the nitro group | 1520 - 1550 |
| Symmetric NO₂ Stretch | Symmetric stretching of the nitro group | 1340 - 1360 |
| Alkene C=C Stretch | Stretching of the propenyl C=C double bond | 1620 - 1640 |
| Aromatic C=C Stretch | Ring stretching modes of the naphthalene core | 1400 - 1600 |
Note: Values are approximate and depend on the level of theory.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions.
TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and help assign the nature of the transitions. The main absorption bands are typically associated with electronic excitations from the HOMO to the LUMO and other low-lying unoccupied orbitals. Given the spatial distribution of these orbitals, the primary transitions involve a significant degree of intramolecular charge transfer (ICT) from the naphthalene ring (donor) to the nitropropenyl group (acceptor). This ICT character results in a strong absorption band, often at a longer wavelength (a bathochromic shift) compared to unsubstituted naphthalene. The calculations can quantify the contribution of different orbital transitions to each observed peak in the experimental spectrum.
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can be used to explore the mechanisms of reactions involving this compound. A common application is in modeling its synthesis, for instance, the condensation reaction between 2-naphthaldehyde (B31174) and nitroethane.
By mapping the potential energy surface of the reaction, chemists can identify the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. Locating a transition state (a first-order saddle point on the potential energy surface) and calculating its energy provides the activation energy barrier for that reaction step. This information is vital for understanding reaction kinetics and predicting whether a proposed mechanism is feasible under certain conditions.
For example, in a base-catalyzed condensation, calculations could model the initial deprotonation of nitroethane, the subsequent nucleophilic attack on the carbonyl carbon of 2-naphthaldehyde, the dehydration step leading to the nitroalkene product, and the transition state associated with each step. Comparing the activation energies for different potential pathways can reveal the most likely reaction mechanism. This level of mechanistic detail is often difficult to obtain through experimental means alone.
Calculation of Reaction Energy Barriers and Intermediates
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the energetics of reactions involving nitroalkenes. For cycloaddition reactions, which are common for this class of compounds, computational models can map out the entire reaction pathway, identifying the energy of reactants, products, transition states, and any intermediates.
The molecular mechanism of [2+2] cycloaddition reactions for related compounds, such as (E)-2-arylnitroethenes, has been analyzed using DFT calculations. mdpi.com These studies reveal that the reaction proceeds through a stepwise mechanism involving the formation of an intermediate. The analysis of the electronic properties of this localized intermediate suggests it has a zwitterionic nature. mdpi.com The formation of the transition state from the pre-reaction complex involves a significant increase in the enthalpy of the system. mdpi.com
Bonding Evolution Theory (BET) analysis performed on model reactions indicates that the cycloaddition process begins with the formation of pseudoradical centers on the reacting carbon atoms. mdpi.com This is followed by the formation of new covalent bonds, leading to the cyclobutane (B1203170) ring. The energy barriers for such transformations can be substantial, often in the range of 50–70 kcal/mol, but they are accessible under certain synthetic conditions. rsc.org
Below is a representative table of kinetic and thermodynamic parameters for the cycloaddition reactions of related (E)-2-arylnitroethenes, calculated using DFT methods. These values provide an estimate of the energy landscape for reactions involving this compound.
| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|
| Formation of Pre-reaction Complex | -6.2 | -28.7 | 2.3 |
| Transition State 1 | -2.4 | -31.5 | 7.0 |
| Intermediate | -17.7 | -27.2 | -9.6 |
| Transition State 2 | -12.7 | -23.7 | -5.6 |
| Product | -32.6 | -30.8 | -23.4 |
This table presents generalized data based on computational studies of related nitroalkenes to illustrate typical energy values in cycloaddition reactions. mdpi.com
Studies of Selectivity (Regio- and Stereoselectivity) in Addition and Cycloaddition Reactions
The presence of multiple reactive sites and the possibility of forming various stereoisomers make the study of selectivity in reactions of this compound particularly important. Computational studies are essential for understanding and predicting the regio- and stereochemical outcomes of its reactions.
In cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, this compound can react with different selectivities depending on the reacting partner and reaction conditions. For instance, in Diels-Alder reactions where nitronaphthalenes act as dienophiles, the stereoselectivity can be influenced by substituents, temperature, and solvent. researchgate.net DFT calculations have been employed to examine the origin of the observed stereoselectivity in these reactions. researchgate.net
Similarly, in [3+2] cycloaddition reactions between nitrones and nitroalkenes, both regio- and stereoselectivity are key issues. nih.gov Theoretical studies based on Molecular Electron Density Theory (MEDT) have shown that such reactions can proceed with complete regio- and stereocontrol under mild conditions. nih.gov The analysis of global and local reactivity indices derived from conceptual DFT helps rationalize the observed selectivities. semanticscholar.orgmdpi.com For example, the electronic chemical potential of the reactants can predict the direction of electron density flow, indicating which reactant acts as the electrophile and which as the nucleophile. nih.gov This, in turn, governs the regiochemistry of the addition.
The stereoselectivity (e.g., endo/exo or cis/trans) is determined by the relative energies of the corresponding transition states. The pathway with the lower activation energy barrier will be the favored one. rsc.org For example, in the tin(IV) chloride-catalyzed reaction of the related compound β-nitrostyrene with 3-methyl-1,3-pentadiene, multiple regioisomeric and stereoisomeric cycloadducts are formed. beilstein-journals.org Computational modeling can dissect the energy differences between the pathways leading to these various products.
| Reaction Type | Controlling Factor | Predicted Outcome for this compound | Reference Method |
|---|---|---|---|
| [4+2] Diels-Alder | Frontier Molecular Orbitals (FMO) | endo-selectivity favored under kinetic control | DFT Calculations |
| [3+2] Cycloaddition with Nitrones | Global/Local Reactivity Indices | High regioselectivity based on nucleophilic/electrophilic centers | MEDT |
| [2+2] Cycloaddition with Ynamines | Transition State Stability | Retention of stereochemistry from the nitroalkene | DFT (wb97xd) |
| Michael Addition | Electrostatic Potential | Addition at the β-carbon of the nitropropenyl group | DFT Calculations |
This table summarizes expected selectivity patterns based on computational studies of analogous chemical systems. mdpi.comresearchgate.netnih.gov
Intermolecular Interactions and Solvent Effects on Reactivity
The reactivity of this compound in solution is significantly influenced by its interactions with solvent molecules. These interactions can affect the stability of reactants, intermediates, and transition states, thereby altering reaction rates and selectivity.
Solvent effects are critical in reactions that involve charge separation or zwitterionic intermediates, as is common in cycloadditions of nitroalkenes. mdpi.com Polar solvents can stabilize these charged species, potentially lowering the activation energy and accelerating the reaction rate. upertis.ac.idweebly.com Conversely, non-polar solvents may favor concerted pathways over stepwise, ionic mechanisms. The choice of solvent can therefore be a tool to control the reaction mechanism and outcome. Theoretical models can quantify these effects by including a solvent model (either implicit, like the Polarizable Continuum Model (PCM), or explicit, by including individual solvent molecules) in the calculations. mdpi.comacs.org
The table below shows calculated intermolecular interaction energies for naphthalene anion with different solvent molecules, which serves as a proxy for the types of interactions this compound might experience.
| Solvent | Cluster | Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|
| Acetone | Naphthalene-(Acetone)1 | -10.8 | π-Hydrogen Bond |
| Water | Naphthalene-(H2O)1 | -9.5 | π-Hydrogen Bond |
| Benzene (B151609) | Naphthalene-(Benzene)1 | -7.2 | π-π Stacking |
| Naphthalene | (Naphthalene)2 | -6.9 | π-π Stacking |
Data derived from computational studies on naphthalene anion clusters. rsc.org
Synthetic Applications and Advanced Materials Precursors
2-(2-Nitro-1-propenyl)naphthalene as a Versatile Building Block in Organic Synthesis
The utility of this compound as a versatile building block is rooted in the reactivity of its nitroalkene moiety. This functional group is susceptible to a range of nucleophilic additions and can participate in various cycloaddition reactions, making it a valuable intermediate in synthetic organic chemistry. bg.ac.rslookchem.com
A significant application demonstrating its role as a synthetic intermediate is the chemoselective biocatalytic reduction of its conjugated carbon-carbon double bond. Using Escherichia coli BL21(DE3) whole cells, this compound can be converted to 2-(2-nitropropyl)naphthalene. bg.ac.rsnih.gov This transformation highlights the compound's capacity to undergo specific modifications, yielding new molecules with potential applications. The reduction of the nitroalkene provides a pathway to the corresponding nitroalkane, which can be further transformed into other functional groups. bg.ac.rsnih.govmasterorganicchemistry.com
The general reactivity of nitroalkenes, such as the phenyl analogue 1-phenyl-2-nitropropene (B101151), further illustrates the synthetic potential. These compounds readily undergo Michael addition reactions, serving as essential intermediates in the synthesis of more complex molecules. chemimpex.comwikipedia.orgmasterorganicchemistry.com This reactivity profile is directly applicable to this compound, positioning it as a key starting material for a variety of synthetic endeavors.
Synthesis of Carbocyclic Ring Systems from Nitroalkenes (e.g., Cyclopentanes)
Nitroalkenes are valuable precursors for the construction of carbocyclic ring systems, including five-membered rings like cyclopentanes. The general strategy involves a Michael addition of a nucleophile to the nitroalkene, followed by an intramolecular cyclization.
While direct synthesis of a cyclopentane (B165970) ring starting from this compound is not extensively documented in dedicated studies, the established reactivity of similar compounds provides a clear blueprint for such transformations. For instance, the reaction of 2-aryl-1-nitroethane derivatives with α,β-unsaturated ketones can lead to the formation of cyclopentenones. This occurs through a sequence of Michael addition, cyclization, and elimination of the nitro group. A similar pathway can be envisioned for this compound, where it would first be reduced to the corresponding nitroalkane, which could then act as a Michael donor to an appropriate acceptor, leading to a cyclopentane derivative after cyclization.
Furthermore, a general method for the synthesis of trans-1,2-diaryl-substituted cyclopentanes involves the cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes. wikipedia.org By analogy, derivatives of this compound could potentially be employed in similar strategies to construct functionalized cyclopentane rings fused to or substituted with the naphthalene (B1677914) moiety. The synthesis of naphthalene-fused cyclopentanes has also been achieved through a formal [3+2] cycloaddition of donor-acceptor cyclopropanes with 2-naphthols, showcasing another potential, albeit indirect, route to such carbocyclic systems where a naphthalene unit is incorporated. lookchem.com
Preparation of Heterocyclic Compounds (e.g., Isoxazolines, Piperidine (B6355638) Derivatives)
The nitroalkene functionality in this compound is a key feature that enables its use in the synthesis of various heterocyclic compounds.
Isoxazolines:
The synthesis of isoxazolines from nitroalkanes is a well-established method in organic chemistry. sigmaaldrich.com The process typically involves the conversion of the nitroalkane into a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition reaction with an alkene. sigmaaldrich.com In the case of this compound, it would first be reduced to the corresponding nitroalkane, 2-(2-nitropropyl)naphthalene. This nitroalkane can then be converted to the corresponding nitrile oxide. The resulting nitrile oxide, which incorporates the naphthalene moiety, can subsequently react with various alkenes to yield naphthalenyl-substituted isoxazolines. This approach allows for the incorporation of the bulky and electronically distinct naphthalene group into the isoxazoline (B3343090) ring system.
Piperidine Derivatives:
Piperidines are important heterocyclic motifs found in many natural products and pharmaceuticals. nih.govresearchgate.net The synthesis of piperidine derivatives from this compound would typically involve the reduction of the nitro group to an amine. The resulting primary amine can then be utilized in various cyclization strategies to form the piperidine ring.
Several synthetic routes to piperidines have been developed, including:
Nucleophilic substitution reactions. researchgate.net
Reductive amination. researchgate.net
Intramolecular cyclization of amines with alkenes. researchgate.net
Diels-Alder reactions followed by reduction. researchgate.net
Radical cyclization reactions. nih.govresearchgate.net
For example, the amine derived from the reduction of 2-(2-nitropropyl)naphthalene could be reacted with a suitable dielectrophile, such as a dihaloalkane, to construct the piperidine ring through sequential N-alkylation. researchgate.net Alternatively, the amine could undergo aza-Michael addition to an appropriate α,β-unsaturated carbonyl compound, followed by reductive cyclization to yield a substituted piperidine.
Utility in the Construction of Complex Molecular Architectures (e.g., 1,3-Diamines)
The synthesis of diamines, particularly 1,3-diamines, represents an important transformation in organic synthesis due to their presence in various biologically active molecules and their utility as ligands in coordination chemistry. bg.ac.rsdalalinstitute.com While the synthesis of 1,2-diamines is well-developed, methods for preparing 1,3-diamines are less common. bg.ac.rsnumberanalytics.com
The chemical structure of this compound provides a pathway to 1,3-diamine structures. A plausible synthetic route would involve the following conceptual steps:
Reduction of the nitroalkene: The double bond of this compound can be selectively reduced to yield 2-(2-nitropropyl)naphthalene. bg.ac.rsnih.gov
Michael Addition: The resulting nitroalkane can act as a Michael donor. For instance, a Michael addition of the nitronate anion of 2-(2-nitropropyl)naphthalene to acrylonitrile (B1666552) would yield a dinitrile precursor.
Reduction of Nitro and Nitrile Groups: Subsequent reduction of both the nitro group and the nitrile group in the adduct would lead to the formation of a 1,3-diamine. Various reducing agents are known to convert nitro and nitrile functionalities to amines. masterorganicchemistry.comwikipedia.org
A more direct approach could involve the hydroamination of the alkene, followed by reduction of the nitro group. For example, the aza-Michael addition of an amine to the nitroalkene, followed by reduction of the nitro group, could also lead to a 1,2-diamine structure. The synthesis of steroidal 1,3-diamines has been achieved through the condensation of an amine with acrylonitrile, followed by reduction of the resulting aminonitrile, which supports the feasibility of such a pathway starting from a suitably functionalized naphthalene derivative. dalalinstitute.com
Applications in Labeled Compound Synthesis (e.g., 13C-labeled Naphthalenes)
Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and environmental analysis. The synthesis of 13C-labeled this compound can be strategically achieved by employing labeled starting materials in its synthesis.
The most common laboratory synthesis of nitroalkenes like this compound is the Henry condensation (nitroaldol reaction) between an aldehyde and a nitroalkane. wikipedia.org In this case, the reaction would be between 2-naphthaldehyde (B31174) and nitroethane. researchgate.netresearchgate.net
To introduce a 13C label, one of the starting materials can be used in its isotopically enriched form. For example:
Using 13C-labeled nitroethane: The condensation of commercially available 2-naphthaldehyde with nitroethane-1-13C or nitroethane-2-13C would result in this compound specifically labeled at the propenyl chain.
Using 13C-labeled 2-naphthaldehyde: The synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons, including naphthalene, from 13C-benzene has been reported. nih.gov This labeled naphthalene can then be converted to labeled 2-naphthaldehyde through established synthetic procedures. orgsyn.orgbeilstein-journals.orgchemicalbook.com The subsequent condensation of this labeled aldehyde with unlabeled nitroethane would yield this compound with a fully 13C-labeled naphthalene core.
This ability to selectively introduce 13C labels at different positions within the molecule makes this compound a valuable substrate for detailed studies of its chemical transformations and biological interactions.
Precursor Role in Functional Materials Development
Nitro-substituted aromatic compounds are important precursors in the development of functional materials, including semiconductors and dyes. The electronic properties imparted by the nitro group, combined with the extended π-system of the naphthalene core, make this compound a promising candidate for applications in materials science.
Naphthalene-based diimides, which can be synthesized from naphthalene derivatives, have been investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs). wikipedia.orgepa.gov The substitution of the naphthalene core with electron-withdrawing groups, such as the nitro group, is a strategy to enhance the oxidative stability and tune the electronic properties of these materials. wikipedia.orgepa.gov While the direct incorporation of this compound into such materials is not explicitly detailed, its structure provides a modifiable platform. The nitropropenyl group can be chemically altered to introduce other functionalities or to facilitate polymerization, leading to novel naphthalene-based materials with tailored properties.
Furthermore, the phenyl analogue, 1-phenyl-2-nitropropene, has been explored for its role in developing new polymers and materials, with potential applications in electronics and photonics due to its electronic properties. chemimpex.com By extension, the naphthalene analogue, with its larger aromatic system, could offer enhanced performance in such applications. The reduction of the nitro group to an amino group also opens up pathways to a wide range of dyes and pigments, where the naphthalenediamine scaffold is a common structural motif.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 2-(2-Nitro-1-propenyl)naphthalene
The primary synthesis of this compound and related β-nitrostyrenes typically relies on the Henry reaction, a condensation between an aldehyde (2-naphthaldehyde) and a nitroalkane (nitroethane). While effective, traditional Henry reaction conditions often require harsh reagents or long reaction times. lambdasyn.org The future of synthesizing this compound lies in developing greener, more efficient, and sustainable methodologies.
Key areas for development include:
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes presents a highly sustainable option. For instance, the chemoselective reduction of the carbon-carbon double bond in various conjugated nitroalkenes, including this compound, has been successfully achieved using Escherichia coli BL21(DE3) whole cells. nih.govbg.ac.rs This work, which led to the first synthesis of 2-(2-nitropropyl)naphthalene, underscores the potential of biocatalytic approaches for transformations involving this scaffold. nih.govbg.ac.rs Future work could focus on discovering or engineering enzymes to catalyze the formation of the nitroalkene itself, not just its reduction.
Task-Specific Ionic Liquids: Ionic liquids (ILs) can serve as both the catalyst and the reaction medium, eliminating the need for hazardous organic solvents. organic-chemistry.org A study demonstrated that 2-hydroxyethylammonium formate, a recyclable and cost-effective IL, efficiently promotes the condensation of aldehydes and nitroalkanes to yield β-nitrostyrenes with high yields (80-97%) at room temperature. organic-chemistry.org Applying this solvent-free, catalyst-free approach to the synthesis of this compound is a promising avenue.
Alternative Green Media: Research into benign reaction media like Poly Ethylene Glycols (PEGs) has shown promise. The reaction of α,β-unsaturated carboxylic acids with metal nitrates in PEGs can produce β-nitro styrene (B11656) derivatives with significantly accelerated reaction rates and increased yields under solvent-free conditions. scirp.org
Natural Catalysts: The exploration of catalysts derived from natural, renewable sources aligns with green chemistry principles. Aqueous extracts from plants such as Dillenia indica have been shown to catalyze related organic transformations efficiently in water at room temperature, offering a biodegradable and environmentally friendly alternative. researchgate.net
Table 1: Comparison of Sustainable Synthetic Approaches for β-Nitrostyrenes
| Method | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Biocatalysis (e.g., E. coli) | Uses whole cells or enzymes; mild reaction conditions. | High selectivity, environmentally friendly, potential for asymmetric synthesis. | nih.govbg.ac.rs |
| Ionic Liquids (e.g., 2-HEAF) | Acts as both promoter and medium; solvent-free. | High yields, recyclable catalyst/medium, avoids toxic solvents. | organic-chemistry.org |
| Poly Ethylene Glycols (PEGs) | Solvent-free or used as an efficient medium; accelerates reaction rates. | Reduced reaction times, high yields, environmentally benign. | scirp.org |
| Natural Catalysts (e.g., Plant Extracts) | Uses biodegradable catalysts from renewable sources; reactions in water. | Adherence to green chemistry principles, low cost, simple procedures. | researchgate.net |
Exploration of Unconventional Reactivity Patterns and Catalytic Systems
The nitroalkene functional group is a powerful tool in organic synthesis due to its strong electron-withdrawing nature, which activates the molecule for a variety of transformations. sci-hub.seacs.org While Michael additions and reductions are common, future research should focus on exploring less conventional reactivity for this compound.
Potential areas of exploration include:
Cycloaddition Reactions: Nitroalkenes can act as heterodienes in hetero-Diels-Alder reactions, leading to the formation of highly functionalized cyclic nitronates. conicet.gov.ar These nitronates are valuable intermediates for synthesizing complex heterocyclic compounds. conicet.gov.arresearchgate.net Investigating the participation of this compound in such [4+2] and other cycloadditions could open pathways to novel naphthalene-fused ring systems.
Palladium-Catalyzed Cyclizations: Palladium/phenanthroline catalyst systems have been used for the intramolecular C-H amination of thiophene (B33073) rings by an attached nitroalkene moiety. unimi.it Applying similar strategies to derivatives of this compound could enable the regioselective synthesis of novel polycyclic aromatic nitrogen heterocycles.
Interrupted Nef/Meyer Reactions: The classical Nef reaction converts a nitro group to a carbonyl. However, under specific acidic conditions, the reaction can be "interrupted" by nucleophiles, such as electron-rich arenes, leading to C-C bond formation. mdpi.com Exploring the reaction of this compound under these conditions could yield unique oximes and other valuable derivatives.
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future studies on this compound should leverage advanced spectroscopic techniques to gain detailed mechanistic insights.
Multidimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, more advanced techniques can provide invaluable structural information. bg.ac.rs Exhaustive NMR studies, including Nuclear Overhauser Effect (NOE) experiments, are essential for unequivocally determining the stereochemistry of complex products, such as the endo and exo adducts in Diels-Alder reactions. conicet.gov.ar Characterizing transient intermediates, like the cyclobutane (B1203170) species sometimes formed in Michael additions of aldehydes to nitroalkenes, can help elucidate the complete reaction pathway. researchgate.net
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful tool for confirming the elemental composition of novel synthesized compounds. bg.ac.rs In mechanistic studies, coupling liquid chromatography with mass spectrometry (LC-MS) can help identify and track intermediates and byproducts, providing a more complete picture of the reaction network. plos.org
X-ray Crystallography: For crystalline products, single-crystal X-ray analysis provides unambiguous proof of structure and stereochemistry. nih.gov This technique is the gold standard for validating the structures of novel, complex molecules derived from this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly benefiting from automation and continuous processing technologies. Applying these to the synthesis and derivatization of this compound could dramatically accelerate research and development.
Flow Chemistry: Nitration and hydrogenation reactions are often highly exothermic and can be hazardous in traditional batch reactors. amt.ukewadirect.com Flow chemistry offers superior heat and mass transfer, enabling such reactions to be performed more safely and efficiently. rsc.orgrsc.org A continuous-flow process for the synthesis of this compound via the Henry reaction, and for its subsequent transformations (e.g., reduction), would improve safety, allow for easier scalability, and potentially increase yields and selectivity. researchgate.net
Automated Synthesis Platforms: Platforms that combine robotics and AI, such as the SynFini™ suite or those from Chemspeed and Synple Chem, can automate the entire synthesis workflow from planning to execution and analysis. sigmaaldrich.comchemspeed.comyoutube.com Such systems could be used for the high-throughput screening of reaction conditions to optimize the synthesis of this compound. Furthermore, they are ideal for creating libraries of derivatives by reacting the parent compound with a diverse set of reagents in parallel, rapidly exploring its chemical space for various applications. chemspeed.comwikipedia.org
Table 2: Modern Platforms for Accelerating Chemical Synthesis
| Technology | Principle | Applicability to this compound | Reference |
|---|---|---|---|
| Flow Chemistry | Reagents are continuously pumped through a reactor. | Safer and more efficient synthesis (Henry reaction) and transformations (e.g., hydrogenation) due to superior control over exothermic processes. | researchgate.netamt.ukewadirect.comrsc.org |
| Automated Synthesis | Robotic systems perform synthesis, purification, and analysis. | High-throughput reaction optimization and parallel synthesis of derivative libraries to rapidly explore structure-activity relationships. | sigmaaldrich.comyoutube.comwikipedia.org |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and understanding reaction mechanisms at the electronic level.
Mechanistic Elucidation: DFT calculations can be used to model transition states and reaction intermediates, providing critical insights that are often difficult to obtain experimentally. science.gov For instance, computational studies have been used to understand the facial selectivity in Diels-Alder reactions of nitroalkenes and to probe the mechanistic details of complex rearrangements like the Schmidt reaction. conicet.gov.arnih.govresearchgate.net Similar studies on reactions involving this compound could rationalize observed selectivities and guide the development of new catalytic systems.
Design of Novel Derivatives: By computationally modeling derivatives of this compound with various substituents on the naphthalene (B1677914) ring, it is possible to predict how these modifications will affect the electronic properties (e.g., the electrophilicity of the double bond) and steric environment of the molecule. This in-silico design approach allows researchers to tailor the reactivity of the scaffold for specific applications, such as enhancing its dienophilic character for cycloadditions or tuning its properties for use in materials science. researchgate.net This predictive power can prioritize synthetic targets, saving significant time and resources in the lab.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
